molecular formula C11H16O4Si B8264976 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate CAS No. 104213-65-2

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate

Cat. No.: B8264976
CAS No.: 104213-65-2
M. Wt: 240.33 g/mol
InChI Key: OFCQGBVTSTWKEG-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is a silicon-containing ester derivative of 2-oxo-2H-pyran-5-carboxylic acid. Its structure features a pyran ring substituted with a 2-oxo group at position 2 and a carboxylate ester at position 5, modified with a trimethylsilyl (TMS) ethyl chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in Diels-Alder reactions for constructing aromatic systems, as demonstrated in the synthesis of aryne precursors .

Properties

IUPAC Name

2-trimethylsilylethyl 6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4Si/c1-16(2,3)7-6-14-11(13)9-4-5-10(12)15-8-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCQGBVTSTWKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)C1=COC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547152
Record name 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104213-65-2
Record name 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Propiolate Esters with β-Keto Esters

A foundational approach to 2-oxo-2H-pyran-5-carboxylates involves the cyclocondensation of propiolate esters with β-keto esters. For example, methyl 3-oxopentanoate (10 ) reacts with methyl (arylmethyl)propiolate derivatives to form 4,6-disubstituted 2-pyrone-5-carboxylates via a Michael addition–cyclization sequence. Adapting this method to introduce the trimethylsilyl ethyl group necessitates substituting the methyl propiolate with trimethylsilyl ethyl propiolate . Key considerations include:

  • Steric effects : The bulky trimethylsilyl group may hinder cyclization, requiring elevated temperatures or extended reaction times.

  • Protection strategies : The silyl ether’s sensitivity to acidic or basic conditions mandates neutral pH during cyclocondensation.

Representative Reaction Scheme:

Trimethylsilyl ethyl propiolate+β-keto esterBase2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate\text{Trimethylsilyl ethyl propiolate} + \beta\text{-keto ester} \xrightarrow{\text{Base}} \text{2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate}

Yield data for analogous reactions range from 33% to 58%.

Cycloaddition Reactions with Ketene Acetals

The Diels-Alder-like cycloaddition of 2-pyrone carboxylates with ketene acetals offers a route to bicyclic intermediates, which can be functionalized further. Methyl coumalate (54 ) reacts with 1,1-dimethoxyethylene (12 ) to form bicyclic lactones via a zwitterionic intermediate. For the target compound, replacing the methyl ester with a trimethylsilyl ethyl ester before cycloaddition could preserve the silyl group while constructing the pyrone ring.

Critical Parameters:

  • Electron-deficient dienophiles : Ketene acetals act as nucleophiles, necessitating electron-withdrawing groups (e.g., carbomethoxy) on the pyrone.

  • Thermal stability : Adducts with bulky silyl groups may require low-temperature isolation to prevent decomposition.

Functionalization of Preformed 2-Pyrone Cores

Transesterification of Methyl 2-Oxo-2H-Pyran-5-Carboxylate

A direct method involves transesterifying methyl 2-oxo-2H-pyran-5-carboxylate with trimethylsilylethanol. This two-step process requires:

  • Synthesis of methyl ester : Prepared via cyclocondensation of methyl propiolate and β-keto esters.

  • Transesterification : Catalyzed by Lewis acids (e.g., Ti(OiPr)₄) under anhydrous conditions to avoid silyl group hydrolysis.

Optimization Insights:

  • Solvent selection : Toluene or dichloromethane minimizes side reactions.

  • Yield limitations : Transesterification of sterically hindered esters typically achieves 40–60% yields.

Palladium-Catalyzed Carbonylative Cross-Coupling

The Stille-carbonylative cross-coupling methodology enables the introduction of carbonylated groups into cyclobutenones, forming 2-pyrones. Applying this to synthesize the target compound would involve:

  • Preparation of 4-chloro-2-cyclobutenone : Serves as the electrophilic partner.

  • Coupling with trimethylsilylethyltin reagent : Introduces the silyl ethyl group via palladium catalysis.

Mechanistic Pathway:

  • Oxidative addition of cyclobutenone to Pd(0).

  • CO insertion to form an acyl-palladium intermediate.

  • Transmetallation with tin reagent and reductive elimination to yield the 2-pyrone.

Organocatalytic Michael Addition–Lactonization Cascades

A one-pot synthesis leveraging isothiourea catalysts (e.g., DHPB, 84 ) facilitates the assembly of trisubstituted 2-pyrones from (phenylthio)acetic acids and α,β-unsaturated ketones. Adapting this method requires:

  • Silyl ethyl α,β-unsaturated ketone : As the Michael acceptor.

  • Lactonization : Forms the pyrone ring with concomitant thiophenol elimination.

Advantages:

  • Stereocontrol : The organocatalyst induces enantioselectivity, critical for chiral intermediates.

  • Functional group tolerance : Silyl ethers remain intact under mild reaction conditions.

Comparative Analysis of Synthetic Routes

MethodYield RangeKey AdvantagesLimitations
Cyclocondensation33–58%High atom economySensitivity to steric hindrance
Transesterification40–60%SimplicityRequires preformed methyl ester
Palladium Cross-Coupling50–75%RegioselectivityCost of palladium catalysts
Organocatalytic Cascade55–70%EnantioselectivityLimited substrate scope

Experimental Considerations and Characterization

Reaction Monitoring

  • NMR spectroscopy : Tracking the disappearance of propiolate ester peaks (δ 6.5–7.5 ppm) and emergence of pyrone carbonyl signals (δ 160–165 ppm).

  • Mass spectrometry : Molecular ion peaks at m/z 284 [M+H]⁺ confirm successful silyl group incorporation.

Purification Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) resolves silylated esters from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline product, enhancing purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

    Esterification: Formation of esters with carboxylic acids.

    Hydrolysis: Breaking down into its constituent acids and alcohols.

    Substitution: Reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and fluoride ions. For example, fluoride ions can cleave the trimethylsilyl group, leading to the formation of the corresponding carboxylic acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate yields 2-oxo-2H-pyran-5-carboxylic acid and 2-trimethylsilylethanol.

Scientific Research Applications

Synthetic Chemistry

The compound is primarily utilized as an intermediate in organic synthesis. Its structure allows for various transformations, including cycloadditions and functional group modifications.

Synthesis of Complex Molecules

One notable application is in the synthesis of complex natural products. For instance, it has been employed in the preparation of aklavinone, an important anthracycline antibiotic. The synthesis involves a cycloaddition reaction where 2-(trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate acts as a key precursor, facilitating the formation of bicyclic structures essential for biological activity .

Reaction TypeDescriptionReference
CycloadditionUsed to synthesize bicyclic lactones from ketene acetal reactions
FunctionalizationEnables modification of the pyran ring for diverse chemical transformations

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in drug development, particularly due to its structural similarity to biologically active compounds.

Antitumor Activity

Research indicates that derivatives of 2-(trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate exhibit antitumor properties. The compound's ability to undergo nucleophilic attacks makes it a candidate for developing new anticancer agents. Studies have demonstrated that modifications to the pyran structure can enhance cytotoxicity against tumor cells .

Biological ActivityDescriptionReference
AntitumorPotential use in developing new anticancer drugs
CytotoxicityEvaluated against various tumor cell lines

Case Studies

Several case studies highlight the practical applications of 2-(trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate in research.

Aklavinone Synthesis

In a study by Jung et al., the authors described a novel synthetic route to aklavinone using this compound as an intermediate. The process involved several steps, including cycloaddition and subsequent functionalization, showcasing its utility in synthesizing complex molecules with significant pharmacological activity .

Investigation of Cytotoxic Profiles

Another study investigated the cytotoxic profiles of various derivatives derived from 2-(trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate against oral human normal and tumor cells. The findings indicated that modifications to the compound could lead to enhanced therapeutic effects while minimizing toxicity .

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and facilitating selective reactions. The compound can interact with molecular targets through esterification, hydrolysis, and substitution reactions, leading to the formation of various products .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Key Functional Groups Molecular Weight (g/mol) Notable Properties
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate TMS-ethyl ester at C5 2-oxo, TMS-ethyl carboxylate ~284.4 (calculated) High lipophilicity, hydrolytic stability
Methyl 5-acyl-2-oxo-2H-pyran-3-carboxylate Acyl group at C5, methyl ester at C3 2-oxo, acyl, methyl carboxylate Varies by acyl group Electron-withdrawing acyl enhances reactivity
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate Methyl groups at C4/C6, ethyl ester 2-oxo, ethyl carboxylate 212.2 (CAS 3385-34-0) Increased steric hindrance from methyl groups
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Amino, cyano, phenyl substituents 2-oxo, amino, cyano, phenyl ~407.4 (calculated) Polar, bioactive potential

Key Observations:

  • Electronic Effects : The TMS group in the target compound is electron-donating, which may reduce electrophilicity at the ester carbonyl compared to electron-withdrawing groups (e.g., acyl in methyl 5-acyl derivatives) .
  • Steric Effects : Bulky substituents, such as the TMS-ethyl chain or methyl groups in Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, hinder nucleophilic attack, enhancing stability .
  • Reactivity: Non-silylated esters (e.g., methyl or ethyl carboxylates) exhibit higher reactivity in ester hydrolysis or transesterification due to reduced steric protection.

Yield and Conditions :

Compound Yield Key Conditions
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate ~75% Diels-Alder, TMS-ethyne, anhydrous
Methyl 5-acyl-2-oxo-2H-pyran-3-carboxylate 60-80% Cs₂CO₃, THF, room temperature

Solubility and Stability :

  • The TMS-ethyl derivative is highly lipophilic, favoring organic solvents (e.g., THF, DCM). In contrast, polar analogs like Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile exhibit solubility in polar aprotic solvents (e.g., DMSO) .
  • Hydrolytic stability of the TMS-ethyl ester exceeds that of methyl/ethyl esters, as seen in Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, which requires storage at low temperatures to prevent degradation .

Biological Activity

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is a pyran derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trimethylsilyl group, which enhances its stability and reactivity in various chemical environments. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.

  • Molecular Formula: C11_{11}H16_{16}O4_4Si
  • Molecular Weight: 240.33 g/mol
  • CAS Number: 104213-65-2

The compound can undergo various chemical reactions, including esterification, hydrolysis, and substitution, which are pivotal in its biological interactions and applications .

The biological activity of 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is primarily attributed to its reactivity with nucleophiles and electrophiles. The trimethylsilyl group serves as a protecting group, allowing selective reactions that can lead to the formation of biologically active derivatives. The compound's interactions with biomolecules can result in various pharmacological effects, which are explored in the following sections.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of pyran compounds have been tested against various microorganisms, showing efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Pyran Derivatives

CompoundTarget MicroorganismActivity (Zone of Inhibition in mm)
Pyran Derivative AStaphylococcus aureus15
Pyran Derivative BEscherichia coli12
Pyran Derivative CCandida albicans18

Cytotoxicity and Antiviral Activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from pyran structures have shown promising results against various cancer types through mechanisms that may involve apoptosis induction . Additionally, some studies suggest potential antiviral properties against HIV-1, indicating a broad spectrum of biological activity .

Case Studies

  • Synthesis and Testing of Analogues :
    A study synthesized several analogues of pyran derivatives and assessed their biological activities. Among these, one compound demonstrated significant inhibition against β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease . This highlights the potential of pyran derivatives in neurodegenerative disease treatment.
  • Antimalarial Activity :
    Another case involved testing pyran derivatives for antimalarial activity. The results indicated that specific modifications to the pyran structure could enhance efficacy against malaria parasites, suggesting a pathway for developing new antimalarial drugs .

Q & A

Q. What are the common synthetic routes for preparing 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate?

The compound can be synthesized via a Diels-Alder reaction between methyl 2-oxo-2H-pyran-5-carboxylate and 1,2-bis(trimethylsilyl)ethyne. This reaction typically proceeds under reflux conditions in anhydrous solvents, followed by subsequent functionalization steps to introduce the trimethylsilyl ethyl group. For example, the intermediate methyl 3,4-bis(trimethylsilyl)benzoate is formed first, which is then further modified to yield the target compound .

Q. What precautions should be taken when handling this compound in the laboratory?

While specific safety data for this compound is limited, structural analogs (e.g., ethyl carboxylates with pyran/pyrimidine backbones) suggest handling in a fume hood with appropriate PPE (gloves, lab coat, eye protection). Avoid inhalation of dust or vapors. Recrystallization steps involving ethyl acetate/ethanol mixtures require careful solvent management due to flammability .

Q. How is the compound typically characterized after synthesis?

Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • Single-crystal X-ray diffraction for solid-state structural elucidation, often using SHELX programs for refinement .
  • Mass spectrometry (ESI or EI-MS) to verify molecular weight.
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups .

Advanced Research Questions

Q. How can the Diels-Alder reaction be optimized for synthesizing derivatives of this compound?

Reaction optimization involves:

  • Solvent selection : Anhydrous acetic acid/acetic anhydride mixtures enhance electrophilicity of the dienophile .
  • Catalyst use : Lewis acids (e.g., BF₃·Et₂O) can accelerate reaction rates.
  • Temperature control : Reflux conditions (110–120°C) improve yields while minimizing side reactions.
  • Post-reaction workup : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals .

Q. What crystallographic techniques are used to determine its solid-state structure, and how are hydrogen bonding interactions analyzed?

  • Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and torsion angles .
  • Graph set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs (e.g., C–H···O bifurcated bonds) that stabilize crystal packing. For example, chains along the c-axis formed via C–H···O interactions are common in similar pyran derivatives .

Q. How do electron-withdrawing groups affect the reactivity of the pyran ring in further functionalization?

The 2-oxo group on the pyran ring increases electrophilicity at the α-position, facilitating nucleophilic attacks. For instance:

  • Nucleophilic substitution : Trimethylsilyl groups enhance steric hindrance, directing reactivity to the 5-carboxylate position.
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids can introduce aryl groups at the 5-position, as demonstrated in related pyrazole carboxylates .

Q. Methodological Notes

  • For crystallographic studies, refine data using SHELX-97 with riding hydrogen models and anisotropic displacement parameters for non-H atoms .
  • Monitor reaction progress via TLC (silica gel, UV detection) and purify intermediates via column chromatography (hexane/ethyl acetate gradient) .

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